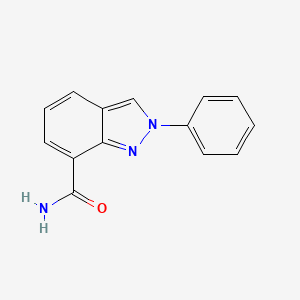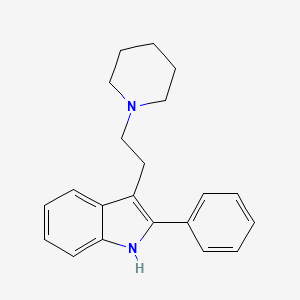![molecular formula C15H10N4O B10842083 2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that contains nitrogen atoms within its structure. Heterocyclic compounds are essential in organic chemistry and pharmaceutical sciences due to their diverse biological activities and applications. This compound is part of a broader class of fused heterocycles, which are known for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one typically involves multi-component reactions (MCRs). One efficient method is the Groebke–Blackburn–Bienaymé reaction, which uses an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment in the presence of various catalysts . For instance, the reaction can be carried out in the presence of CeCl3·7H2O catalyst in ethanol at reflux for 2 hours, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions, which are fast, convergent, economic, and environmentally friendly, suggest that scaling up the synthesis for industrial purposes could be feasible with appropriate optimization of reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydro derivatives .
Scientific Research Applications
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown activity against diseases such as cancer, malaria, and viral infections.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused heterocyclic structure and have applications in fluorescence and materials science.
Pyrazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-ones: These compounds have been studied for their affinity against the COVID-19 main protease.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their inhibitory activity against cyclin-dependent kinase 2 (CDK2), making them potential anticancer agents.
Uniqueness
2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one is unique due to its specific structure, which combines a pyridine ring with a pyrazoloquinazoline scaffold.
properties
Molecular Formula |
C15H10N4O |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C15H10N4O/c20-15-17-11-6-2-1-5-10(11)14-9-13(18-19(14)15)12-7-3-4-8-16-12/h1-9H,(H,17,20) |
InChI Key |
YUDPHONPFGCUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



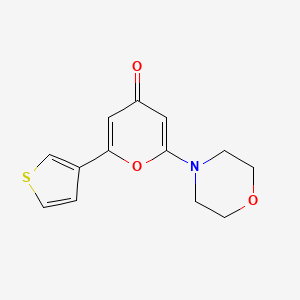
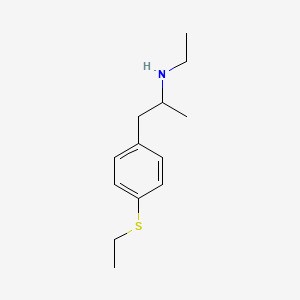


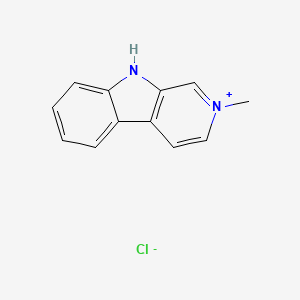

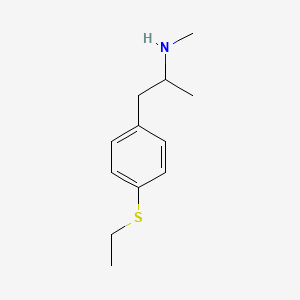
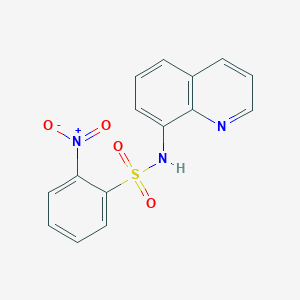
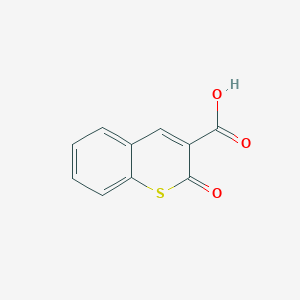

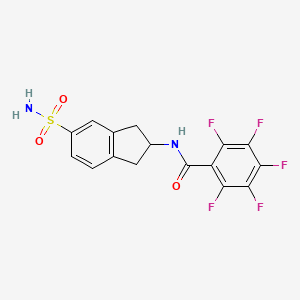
![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
